![molecular formula C15H16N4O2S B2548936 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 299443-56-4](/img/structure/B2548936.png)

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

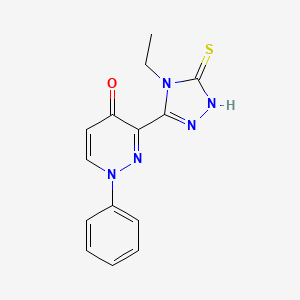

The synthesis of this compound involves a click cyclocondensation reaction. Specifically, it is formed through the reaction of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (compound 3) with phenylacetylene . The reaction is catalyzed by copper(II) sulfate pentahydrate/sodium ascorbate under microwave irradiation . The optimized conditions lead to the regioselective formation of a 1,4-disubstituted 1,2,3-triazole isomer (compound 4) .

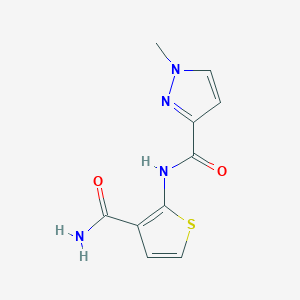

Molecular Structure Analysis

The crystal structure of compound 4 reveals a conventional chair conformation for the piperazine ring. This information was obtained through X-ray diffraction analysis. The compound’s molecular structure is characterized by the presence of the benzothiazole and 1,2,3-triazole moieties .

科学的研究の応用

Corrosion Inhibition

Schiff base compounds, which are structurally related to the query compound, have been studied for their corrosion inhibiting properties. One study explored the inhibition action of a Schiff base compound derived from phenazone and vanillin on steel corrosion in hydrochloric acid solution. This research highlights the potential of similar compounds in protecting metals against corrosion, useful in industrial applications where metal longevity is crucial (Emregül & Hayvalı, 2006).

Heterocyclic Chemistry

The creation and investigation of heterocyclic compounds, including pyrazole and benzothiazole derivatives, are central to developing new materials and pharmaceuticals. Studies have synthesized various heterocyclic compounds to evaluate their biological activities, offering insights into how similar compounds to the one mentioned might be used in creating new drugs or materials with unique properties. For instance, novel halogenated pyrazol-3-one derivatives have been prepared for their antimicrobial activity, showcasing the compound's potential application in medical research (Sareen et al., 2010).

Coordination Chemistry

Coordination complexes constructed from pyrazole-acetamide derivatives demonstrate the role of hydrogen bonding in self-assembly processes. These complexes, with potential antioxidant activities, underline the significance of such compounds in developing novel coordination chemistry and exploring their biological effects (Chkirate et al., 2019).

Synthetic Chemistry

The synthesis and structural analysis of pyrazole derivatives, including efforts to understand their crystal structure and antioxidant properties, highlight the application of such compounds in synthetic chemistry. This research area focuses on creating novel compounds with specific functionalities, which can have implications in developing new drugs or materials with enhanced properties (Naveen et al., 2021).

将来の方向性

: Musa A. Said, Mouslim Messali, Nadjet Rezki, Yaseen A. Al-Soud, Mohamed R. Aouad. “Green microwave versus conventional synthesis, crystal structure of 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone and HS-Analysis.” Journal of Taibah University for Science, 2020. DOI: 10.1080/16583655.2020.1751977

特性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-9(16-7-8-20)13-10(2)18-19(14(13)21)15-17-11-5-3-4-6-12(11)22-15/h3-6,18,20H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJJBDNHKANUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2548854.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate](/img/structure/B2548856.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid](/img/structure/B2548866.png)

![2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548870.png)

![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)